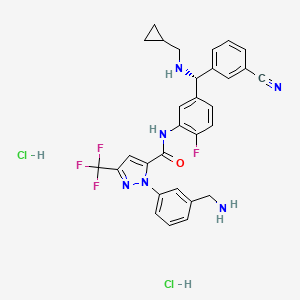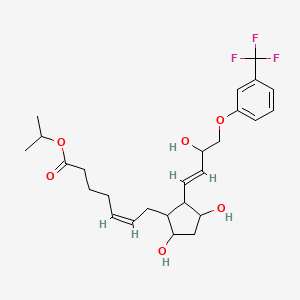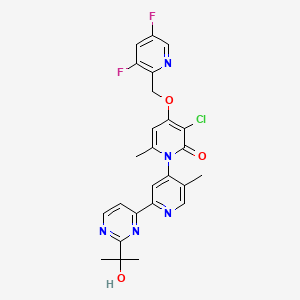![molecular formula C33H53NO5 B10823819 (1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823819.png)
(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 11d is a synthetic organic compound derived from betulinic acid. This compound has been studied for its potential therapeutic effects, particularly in glucose metabolism and bile acid homeostasis .
Preparation Methods
The synthesis of compound 11d involves multiple steps, starting from betulinic acidThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
Compound 11d undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 11d has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and selectivity of GPBAR1 agonists.
Industry: Potential applications in the development of new pharmaceuticals targeting GPBAR1.
Mechanism of Action
Compound 11d exerts its effects by selectively activating the GPBAR1 receptor. This activation leads to the modulation of various signaling pathways involved in glucose metabolism and bile acid homeostasis . The molecular targets include the GPBAR1 receptor and downstream effectors such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .
Comparison with Similar Compounds
Compound 11d is unique in its selectivity for the GPBAR1 receptor, distinguishing it from other similar compounds. Some similar compounds include:
Betulinic acid: The parent compound from which compound 11d is derived.
Compound 15: Another GPBAR1 agonist with different selectivity and potency.
Lithocholic acid: A natural ligand for GPBAR1 with lower selectivity compared to compound 11d. The uniqueness of compound 11d lies in its high selectivity for GPBAR1 and its potential therapeutic effects in glucose metabolism and bile acid homeostasis.
Properties
Molecular Formula |
C33H53NO5 |
|---|---|
Molecular Weight |
543.8 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C33H53NO5/c1-19(35)21-11-16-33(27(36)37)18-17-31(5)22(26(21)33)9-10-24-30(4)14-13-25(39-28(38)34-20-7-8-20)29(2,3)23(30)12-15-32(24,31)6/h19-26,35H,7-18H2,1-6H3,(H,34,38)(H,36,37)/t19-,21-,22?,23?,24?,25+,26?,30-,31+,32+,33-/m0/s1 |
InChI Key |
NZSQBRZWARZNQH-ZWOACCQCSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@]2(C1C3CCC4[C@]5(CC[C@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)NC6CC6)C)C(=O)O)O |
Canonical SMILES |
CC(C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)NC6CC6)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid](/img/structure/B10823738.png)

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-3-yl)ethyl]-4-{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}-1H-pyrrole-2-carboxamide](/img/structure/B10823750.png)
![diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate](/img/structure/B10823757.png)

![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3-amino-3-oxopropyl)-cyanoamino]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10823767.png)
![(17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823775.png)

![(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10823779.png)
![(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823800.png)
![6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823804.png)



